3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride 3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18043792
InChI: InChI=1S/C5H8N4.ClH/c6-4-1-5(2-4,3-4)8-9-7;/h1-3,6H2;1H
SMILES:
Molecular Formula: C5H9ClN4
Molecular Weight: 160.60 g/mol

3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18043792

Molecular Formula: C5H9ClN4

Molecular Weight: 160.60 g/mol

* For research use only. Not for human or veterinary use.

3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride -

Specification

Molecular Formula C5H9ClN4
Molecular Weight 160.60 g/mol
IUPAC Name 3-azidobicyclo[1.1.1]pentan-1-amine;hydrochloride
Standard InChI InChI=1S/C5H8N4.ClH/c6-4-1-5(2-4,3-4)8-9-7;/h1-3,6H2;1H
Standard InChI Key GNEFFSAIDVMTGH-UHFFFAOYSA-N
Canonical SMILES C1C2(CC1(C2)N=[N+]=[N-])N.Cl

Introduction

Structural and Chemical Identity of 3-Azidobicyclo[1.1.1]pentan-1-amine Hydrochloride

The bicyclo[1.1.1]pentane framework is a highly strained carbocyclic system in which three bridgehead carbon atoms form a rigid, non-planar structure. In 3-azidobicyclo[1.1.1]pentan-1-amine hydrochloride, the azide (-N₃) group occupies the 3-position, while the protonated amine (-NH₃⁺) resides at the 1-position, stabilized by a chloride counterion. This arrangement imposes significant steric and electronic constraints, influencing reactivity and stability.

The compound’s synthesis often proceeds via intermediates such as 1-azido-3-iodobicyclo[1.1.1]pentane, which undergoes radical-based substitutions or metal-free homolytic aromatic alkylation to introduce aryl or heteroaryl groups . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for subsequent functionalization.

Synthetic Methodologies

Metal-Free Homolytic Aromatic Alkylation

A pivotal route to 3-azidobicyclo[1.1.1]pentan-1-amine hydrochloride involves the reaction of 1-azido-3-iodobicyclo[1.1.1]pentane with benzene under radical initiation. Tetrabutylammonium cyanoborohydride (TBAC) and azobisisobutyronitrile (AIBN) facilitate iodine substitution via a homolytic mechanism, yielding 1-azido-3-phenylbicyclo[1.1.1]pentane . Subsequent Staudinger reduction with triphenylphosphine converts the azide to an amine, which is acidified to form the hydrochloride salt (Fig. 1).

Key reaction conditions:

  • Solvent: Benzene or pyridine

  • Temperature: 100°C (reflux)

  • Catalysts: TBAC (stoichiometric), AIBN (radical initiator)

  • Yield: 65–79% after purification .

Tris(trimethylsilyl)silane (TTMSS)-Mediated Reduction

An alternative pathway employs TTMSS and AIBN under acidic conditions to directly reduce the azide to the amine. This one-pot method eliminates the need for phosphine reagents, streamlining the synthesis:

1-azido-3-iodobicyclo[1.1.1]pentaneHCl, 100°CTTMSS, AIBN3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride\text{1-azido-3-iodobicyclo[1.1.1]pentane} \xrightarrow[\text{HCl, 100°C}]{\text{TTMSS, AIBN}} \text{3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride}

This method achieves 79% yield, with crude product isolation via aqueous extraction and vacuum concentration .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (600 MHz, MeOD): Signals at δ 7.33–7.24 (m, 5H, aromatic protons) and δ 2.36 (s, 6H, bridgehead CH₂) confirm the bicyclic framework and phenyl substitution .

  • ¹³C NMR (151 MHz, CDCl₃): Peaks at δ 138.3 (aromatic C), 54.4 (bridgehead C-NH₃⁺), and 39.8 (bridgehead C-N₃) validate the structure .

Infrared (IR) Spectroscopy

Strong absorption bands at 2923 cm⁻¹ (C-H stretch), 2109 cm⁻¹ (azide asymmetric stretch), and 2733 cm⁻¹ (N-H stretch) are diagnostic .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [C₁₁H₁₃N + H]⁺ at m/z 160.1113 matches the theoretical mass (160.1048), confirming molecular integrity .

Functionalization and Derivative Synthesis

The azide group enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, reacting 1-azido-3-iodobicyclo[1.1.1]pentane with methyl propiolate yields triazole-linked derivatives (e.g., methyl-1-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylate) . These derivatives exhibit enhanced physicochemical properties, including improved solubility and bioactivity.

Emerging Applications

Pharmaceutical Intermediates

The strained bicyclic core mimics tert-butyl groups in drug candidates, offering metabolic stability and conformational rigidity. Derivatives have been explored as kinase inhibitors and protease modulators.

Materials Science

Functionalized bicyclo[1.1.1]pentanes serve as crosslinkers in polymer networks, enhancing mechanical strength and thermal resistance.

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